

C-Terminal Peptide Biotinylation Using (+)-Biotin-4-Nitrophenyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(+)-Biotin-ONP	
Cat. No.:	B1196719	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the covalent attachment of biotin to a molecule, is a cornerstone technique in life sciences. The extraordinarily high affinity of biotin for avidin and streptavidin ($Kd \approx 10^{-15} M$) allows for highly specific and robust detection, purification, and immobilization of biotinylated molecules.[1][2] C-terminal biotinylation is particularly advantageous when the N-terminus of a peptide is required for its biological activity or for other modifications.[3] This document provides detailed protocols for the C-terminal biotinylation of peptides using (+)-biotin-4-nitrophenyl ester (biotin-ONp), a reagent noted for its good solubility and reactivity in solid-phase synthesis.[4] Both solid-phase and solution-phase methodologies are described, along with protocols for the analysis and purification of the resulting biotinylated peptides.

Principle of the Reaction

The C-terminal biotinylation of a peptide is typically achieved by targeting the primary ε -amino group of a lysine residue strategically placed at the C-terminus of the peptide sequence.[5] (+)-Biotin-4-nitrophenyl ester is an activated ester. The 4-nitrophenyl group is an excellent leaving group, facilitating the nucleophilic attack by the unprotonated primary amine of the lysine side chain. This reaction results in the formation of a stable amide bond, covalently linking the biotin molecule to the C-terminus of the peptide.[4]

Key Experimental Parameters

The success of C-terminal peptide biotinylation is dependent on several critical parameters that can be optimized to achieve high yield and purity.

Parameter	Recommended Range	Notes
Methodology	Solid-Phase or Solution-Phase	Solid-phase synthesis allows for biotinylation during peptide assembly, while solution-phase is suitable for pre-synthesized peptides.[6]
Target Residue	C-terminal Lysine	The ε-amino group of a C- terminal lysine is the primary target for biotinylation.[5]
pH (Solution-Phase)	8.0 - 9.0	Ensures the lysine ε-amino group is sufficiently deprotonated and nucleophilic.
Molar Ratio (Biotin:Peptide)	1.5:1 to 5:1 (Solution-Phase)	A modest excess of the biotinylating reagent drives the reaction to completion.
Solvent	DMF, DMSO, Acetonitrile	Anhydrous organic solvents are required to prevent hydrolysis of the activated ester.
Reaction Time	2 - 24 hours	Dependent on temperature and the specific peptide sequence.
Temperature	Room Temperature (20-25°C)	Provides a balance between reaction rate and stability of the reagents.

Experimental Protocols

Two primary methodologies for C-terminal peptide biotinylation using (+)-biotin-4-nitrophenyl ester are presented below:

Protocol 1: C-Terminal Biotinylation via Solid-Phase Peptide Synthesis (SPPS)

This method involves the preparation of a biotinylated resin which is then used for the elongation of the peptide chain, resulting in a peptide that is biotinylated at the C-terminus.[6]

Materials:

- p-Methylbenzhydrylamine (MBHA) resin
- Nα-tert-butyloxycarbonyl-Nε-9-fluorenylmethoxycarbonyl-L-lysine (Boc-Lys(Fmoc)-OH)
- (+)-Biotin-4-nitrophenyl ester
- Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- Piperidine
- Dichloromethane (DCM)
- Dimethylformamide (DMF)
- Standard protected amino acids for SPPS
- Cleavage cocktail (e.g., HF/anisole)
- · Diethyl ether
- Acetonitrile
- Water

Procedure:

- Preparation of Boc-Lys(Fmoc)-MBHA Resin:
 - Swell the MBHA resin in DCM.
 - Couple Boc-Lys(Fmoc)-OH to the resin using DCC and HOBt in DMF/DCM.
 - Monitor the coupling reaction using the ninhydrin test.
 - Wash the resin thoroughly with DMF and DCM.
- Fmoc Group Removal:
 - Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the lysine side chain.
 - Wash the resin extensively with DMF and DCM.
- Biotinylation of the Resin:
 - Dissolve (+)-biotin-4-nitrophenyl ester in DMF.
 - Add the biotin solution to the deprotected resin and allow it to react overnight.
 - Wash the resin thoroughly with DMF and DCM to yield Nα-Boc-biocytin-p-methylbenzhydrylamine resin.[6]
- Peptide Synthesis:
 - Proceed with standard Boc-chemistry solid-phase peptide synthesis to elongate the peptide chain from the Nα-Boc group of the resin-bound biocytin.
- Cleavage and Deprotection:
 - Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail, such as HF/anisole.[6]
- Purification:
 - Precipitate the crude peptide with cold diethyl ether.

 Purify the C-terminally biotinylated peptide using preparative reverse-phase highperformance liquid chromatography (RP-HPLC).

Protocol 2: C-Terminal Biotinylation in Solution

This protocol is suitable for biotinylating a purified peptide that has a C-terminal lysine residue.

Materials:

- · Purified peptide with a C-terminal lysine
- (+)-Biotin-4-nitrophenyl ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Acetonitrile
- Water
- Trifluoroacetic acid (TFA)

Procedure:

- Peptide Preparation:
 - Dissolve the purified peptide in the Reaction Buffer to a concentration of 1-5 mg/mL.
- Biotin Reagent Preparation:
 - Immediately before use, prepare a stock solution of (+)-biotin-4-nitrophenyl ester in anhydrous DMF or DMSO.
- Biotinylation Reaction:

- Add a 1.5 to 5-fold molar excess of the biotin reagent stock solution to the peptide solution.
- Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
- Quenching the Reaction:
 - Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted biotin ester.
- Purification:
 - Acidify the reaction mixture with TFA.
 - Purify the biotinylated peptide from unreacted peptide, excess biotin reagent, and byproducts using preparative RP-HPLC.

Analysis and Characterization

The success of the biotinylation reaction and the purity of the final product should be confirmed by analytical RP-HPLC and mass spectrometry.

Analytical RP-HPLC

Biotinylation increases the hydrophobicity of a peptide, leading to a longer retention time on a reverse-phase HPLC column compared to the unmodified peptide.[7]

Typical HPLC Parameters:

Parameter	Value
Column	C18 reverse-phase, 3-5 μm particle size
Mobile Phase A	0.1% TFA in water
Mobile Phase B	0.1% TFA in acetonitrile
Gradient	Linear gradient of Mobile Phase B (e.g., 5-65% over 30 minutes)
Flow Rate	1 mL/min
Detection	UV absorbance at 214 nm and 280 nm

Expected Results:

Sample	Retention Time	Purity
Unmodified Peptide	T ₁	>95% (starting material)
Biotinylated Peptide	$T_2 (T_2 > T_1)$	>95% (after purification)

Mass Spectrometry

Mass spectrometry is used to confirm the covalent addition of the biotin moiety to the peptide. The biotinylation of a primary amine results in a mass increase of 226.08 Da.[8][9]

Expected Mass Shift:

Modification	Mass Change (Da)
Biotinylation	+226.08

Example Calculation:

- Unmodified Peptide (e.g., GGGK):
 - Gly (57.02) x 3 + Lys (128.09) + H₂O (18.01) = 317.22 Da

- Biotinylated Peptide (GGGK(Biotin)):
 - o 317.22 Da + 226.08 Da = 543.30 Da

Visualized Workflows and Reaction Mechanisms C-Terminal Biotinylation via SPPS Workflow

Click to download full resolution via product page

Caption: Workflow for C-terminal peptide biotinylation via solid-phase peptide synthesis.

Solution-Phase Biotinylation Workflow

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. qyaobio.com [qyaobio.com]
- 2. Protein labeling and biotinylation of peptides during spot synthesis using biotin pnitrophenyl ester (biotin-ONp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]
- 5. Biotinylated Peptides for Immunoassays and Drug Discovery Creative Peptides [creative-peptides.com]
- 6. A general method for preparation of peptides biotinylated at the carboxy terminus PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass change on biotinylation Generic BNID 106060 [bionumbers.hms.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [C-Terminal Peptide Biotinylation Using (+)-Biotin-4-Nitrophenyl Ester: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196719#c-terminal-peptidebiotinylation-using-biotin-4-nitrophenyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com